N-(1-Deoxy-D-fructos-1-yl)-L-leucine

Maillard reaction emulsion stability flavor precursor formation

Avoid chromatographic peak misassignment in complex matrices. Fru-Leu co-elutes with Fru-Ile on standard RP columns and cannot be distinguished by mass alone; authentic certified reference material is required for validation. - Critical for Maillard reaction studies: Use as a phase-sensitive probe in emulsions-yield drops up to 47% in submicron emulsions vs. bulk water. - Enables predictable aroma design: thermal degradation releases 3-methylbutanal (odour threshold 3 µg/L) for moderate-impact malty notes. - PFPP-bonded silica columns required for resolution from Fru-Ile-authentic standard is non-negotiable for method validation.

Molecular Formula C12H23NO7
Molecular Weight 293.31 g/mol
Cat. No. B13711763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Deoxy-D-fructos-1-yl)-L-leucine
Molecular FormulaC12H23NO7
Molecular Weight293.31 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O
InChIInChI=1S/C12H23NO7/c1-6(2)3-7(11(17)18)13-5-12(19)10(16)9(15)8(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t7-,8+,9?,10?,12+/m0/s1
InChIKeyZVFBUGZJZNDPOS-RAEIDRSQSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Deoxy-D-fructos-1-yl)-L-leucine: Chemical Identity and Natural Occurrence


N-(1-Deoxy-D-fructos-1-yl)-L-leucine (Fru-Leu; CAS 34393-18-5; molecular formula C₁₂H₂₃NO₇; monoisotopic mass 293.1475 Da) is a glyco-amino acid classified as an Amadori rearrangement product [1]. It forms spontaneously via the non-enzymatic condensation of D-glucose and L-leucine during the early stages of the Maillard reaction and has been detected in foods, tobacco, and biological matrices [1][2]. The compound exists as a mixture of diastereomers and is supplied commercially as a powdered solid with purity typically ≥95% as determined by HPLC .

Why Fructosyl-Amino Acid Substitution Fails


Fructosyl-amino acids (Amadori products) are not functionally interchangeable because the amino acid side chain profoundly governs partition behavior in multiphase food systems, the identity of Strecker aldehydes released upon thermal degradation, and chromatographic retention properties [1][2]. Substituting Fru-Leu with Fru-Phe, Fru-Ile, or Fru-Val without accounting for these molecularly encoded differences will alter reaction kinetics, aroma output, and analytical detectability, compromising both product quality and analytical accuracy [1][2].

Quantitative Differentiation from Closest Analogs


Emulsion Phase Partitioning Differentiates Fru-Leu from Fru-Phe

In submicron oil-in-water emulsions, the formation of fructose-leucine (Fru-Leu) was reduced by up to 47% relative to the aqueous control, whereas fructose-phenylalanine (Fru-Phe) concentration remained statistically indistinguishable from that in water under identical thermal treatment [1]. This demonstrates that the lower partition coefficient of leucine (more hydrophilic) localizes the amino acid reactant in the aqueous phase, limiting access to the oil-water interface and depressing Amadori product yield compared to the more hydrophobic phenylalanine analog [1].

Maillard reaction emulsion stability flavor precursor formation phase partitioning

Strecker Aldehyde Odor Threshold Distinguishes Leucine from Valine and Isoleucine Analogs

The Strecker degradation of leucine-derived Amadori compounds yields 3-methylbutanal (isovaleraldehyde), which carries an odor detection threshold of 3 µg/L in water [1]. In contrast, the valine-derived analog produces 2-methylpropanal (isobutyraldehyde) with a lower threshold of 2 µg/L, while the isoleucine analog yields 2-methylbutanal with a higher threshold of 4 µg/L [1]. These quantitative threshold differences mean that equimolar generation of the three Strecker aldehydes will produce different aroma intensities, with Fru-Leu occupying a distinct sensory space between Fru-Val (more potent at equal concentration) and Fru-Ile (less potent) [1].

Strecker degradation aroma chemistry odor threshold flavor differentiation

Chromatographic Resolution from Isobaric Fru-Ile Requires PFPP Stationary Phase

Fru-Leu and Fru-Ile share identical molecular mass and fragmentation patterns, making them indistinguishable by standard reversed-phase LC-MS. Successful separation requires a pentafluorophenylpropyl (PFPP)-bonded silica column; conventional C18 or core–shell C18 columns fail to resolve the two compounds [1]. This analytical behavior has been documented in the simultaneous quantification of 20 Amadori products in soy sauce, where the PFPP column achieved baseline separation in approximately 10 minutes, enabling reliable individual quantitation [1].

LC-MS/MS chromatographic separation Amadori product analysis method selectivity

Key Application Scenarios Supported by Quantitative Evidence


Maillard Reaction Kinetic Modelling in Emulsified Systems

Fru-Leu serves as a phase-sensitive probe for Maillard reaction progression in oil-in-water emulsions. Because its yield drops up to 47% in submicron emulsions relative to bulk water, as demonstrated head-to-head against Fru-Phe [1], researchers can use Fru-Leu as an internal marker to quantify the impact of interfacial area and phase polarity on Amadori product formation. This application is directly supported by the quantitative emulsion data in Section 3 Evidence Item 1.

Targeted Aroma Precursor for Malty and Cocoa-Like Profiles

The thermal degradation of Fru-Leu specifically releases 3-methylbutanal with an odour threshold of 3 µg/L, occupying a defined sensory position between the valine- and isoleucine-derived aldehydes [2]. Flavour houses and food R&D teams can exploit this quantitative potency difference to design Maillard-derived aroma formulations with predictable intensity, selecting Fru-Leu over Fru-Val or Fru-Ile when a moderate-impact malty note is required. This is substantiated by the class-level threshold evidence in Section 3 Evidence Item 2.

Validated Reference Standard for Amadori Product LC-MS/MS

Because Fru-Leu cannot be distinguished from Fru-Ile by mass alone and requires a PFPP-bonded silica column for chromatographic resolution [3], analytical laboratories must obtain authentic Fru-Leu as a certified reference material to validate methods and assign peaks unambiguously in complex matrices such as soy sauce. Substituting Fru-Ile or relying on mass-based identification will lead to misassignment. This need follows directly from the chromatographic separation evidence in Section 3 Evidence Item 3.

Plant–Insect Interaction and Antifeedant Compound Studies

N-(1-Deoxy-D-fructos-1-yl)-L-leucine has been identified as one of 10 polar anti-feedant compounds conferring resistance to the green rice leafhopper (Nephotettix cincticeps) in resistant rice varieties [4]. Co-occurrence with the isoleucine analog (N-(1-Deoxy-D-fructos-1-yl)-L-isoleucine) in the active fraction indicates that both compounds contribute to the deterrent effect, but the structural specificity implies that the fructosyl-leucine moiety is required for full activity, making Fru-Leu essential for structure–activity relationship studies in agricultural chemical ecology.

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